4-Phenyl-2-propylphthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-propylphthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties. This compound features a phthalazine ring system fused with a benzene ring, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-propylphthalazin-1-one can be achieved through various synthetic routes. One common method involves the reaction of benzoxazinone derivatives with benzyl amine in ethanol, leading to the formation of phthalazinone derivatives . Another approach utilizes a one-pot, water-mediated reaction involving phthalaldehydic acid, substituted phenylhydrazine, and oxalic acid as a catalyst .
Industrial Production Methods
Industrial production of phthalazinone derivatives often employs scalable and efficient synthetic routes. These methods typically involve the use of readily available and inexpensive starting materials, along with straightforward reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-propylphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the phthalazine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction reactions can produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
4-Phenyl-2-propylphthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-propylphthalazin-1-one involves its interaction with specific molecular targets and pathways. Phthalazinone derivatives are known to inhibit various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors . These interactions lead to the modulation of biological processes, resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Phenyl-2-propylphthalazin-1-one include:
Azelastin: An antihistamine with a phthalazinone core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
This compound is unique due to its specific structural features and the presence of a propyl group at the 2-position and a phenyl group at the 4-position.
Properties
IUPAC Name |
4-phenyl-2-propylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-17(20)15-11-7-6-10-14(15)16(18-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFKHODVQBXHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.